3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide
Description
3,5-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 4. The carboxamide moiety at position 4 is linked via an ethyl chain to a pyrazole ring, which is further substituted by a pyridin-4-yl group.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-15(12(2)23-20-11)16(22)18-7-8-21-10-14(9-19-21)13-3-5-17-6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPXIRAGQBAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. Key reagents and conditions often include:
Oxazole formation: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Pyrazole introduction: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Pyridine coupling: The pyridine ring can be coupled using Suzuki-Miyaura cross-coupling reactions, which involve palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- IUPAC Name : 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide
Structural Features
The compound features an oxazole ring, which is known for enhancing lipophilicity and facilitating cellular transport. The presence of the pyridine and pyrazole moieties contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the synthesis of oxazole derivatives, which were tested for their antibacterial activity using the disc diffusion method. Results indicated that several compounds exhibited good antimicrobial efficacy, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of oxazole derivatives are well-documented. In particular, studies focusing on the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, have shown promising results. Compounds structurally related to this compound have been identified as potent inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM . This suggests potential for further development in cancer therapeutics.
Anti-inflammatory Properties
Emerging research indicates that oxazole derivatives may also possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes has been observed in compounds containing similar functional groups . This opens avenues for the development of new anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. synthesized a series of oxazole derivatives and assessed their antimicrobial activity against S. aureus and E. coli. The compounds were characterized using NMR and mass spectrometry, confirming their structure. The results showed that certain derivatives had significant antibacterial activity, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a separate investigation into the anticancer effects of oxazole derivatives, researchers explored their ability to inhibit TS in cancer cell lines. The study revealed that these compounds could effectively reduce cell proliferation in vitro, demonstrating their potential as anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit an enzyme by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The 1,2-oxazole core distinguishes this compound from sulfonamide-based analogs like 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (compound 27, ). Key differences include:
The oxazole core in the target compound may confer enhanced metabolic stability compared to sulfonamide-based structures due to reduced susceptibility to hydrolysis .
Substituent Effects
- Pyridin-4-yl vs.
- Ethyl Linker : The ethyl chain in the target compound likely enhances conformational flexibility, allowing better adaptation to binding pockets compared to rigid sulfonamide linkers.
Spectroscopic and Physical Properties
While spectral data for the target compound is unavailable, compound 27 () exhibits IR absorption at 1726 cm⁻¹ (C=O stretch) and 1H-NMR signals for pyridin-4-yl protons at δ 7.60–9.27 ppm. The absence of a sulfonyl group (SO₂) in the target compound would eliminate the 1164 cm⁻¹ IR band observed in compound 27, simplifying its spectroscopic profile .
Crystallographic and Computational Insights
The SHELX software suite () is critical for refining crystal structures of such compounds. For example, SHELXL’s robust handling of high-resolution data could resolve conformational details of the ethyl linker or pyridin-4-yl orientation in the target compound.
Biological Activity
The compound 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Oxazole ring
- Pyrazole ring
- Pyridine ring
These structural components contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole and pyrazole moieties facilitate binding to specific sites, potentially inhibiting or activating biological pathways. For instance, it may mimic substrates and bind to active sites of enzymes, effectively blocking their activity.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted that oxadiazole derivatives demonstrated cytotoxicity against multiple cancer cell lines, including human colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) with IC50 values indicating effective inhibition ( ).
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. The presence of the pyridine and pyrazole rings enhances its interaction with microbial enzymes, potentially leading to effective inhibition of growth. Studies have reported that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting a potential for therapeutic applications in treating infections ( ).
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on the compound revealed significant cytotoxic effects on human cervical cancer cells (HeLa) and colon cancer cells (CaCo-2). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase ( ).
- Inhibition Studies : Research focusing on enzyme inhibition demonstrated that the compound could inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes are crucial in regulating cellular processes related to tumor growth ( ).
Comparative Analysis with Similar Compounds
When compared with other heterocyclic compounds containing oxazole or pyrazole moieties, this compound stands out due to its unique structural configuration which enhances its binding affinity and selectivity towards biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazole + Pyrazole | Anticancer |
| Compound B | Thiazole + Pyridine | Antimicrobial |
| This Compound | Oxazole + Pyrazole + Pyridine | Anticancer & Antimicrobial |
Q & A
Q. Q1. What are the key synthetic pathways for 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
A1. The synthesis involves multi-step reactions, including:
- Coupling of pyridinyl-pyrazole and oxazole-carboxamide moieties via nucleophilic substitution or amide bond formation.
- Optimization factors :
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may reduce byproduct formation during coupling .
- Catalyst use : Pd-based catalysts or carbodiimides (e.g., EDC/HOBt) improve coupling efficiency .
Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for ≥95% purity .
Q. Q2. How can structural characterization of this compound be rigorously validated?
A2. A combination of spectroscopic and computational methods is recommended:
- NMR (¹H/¹³C) : Confirm regiochemistry of pyridinyl-pyrazole and oxazole substituents. For example, pyrazole C-H protons appear as singlets (δ 7.5–8.5 ppm), while oxazole methyl groups resonate at δ 2.1–2.5 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Advanced Research Questions
Q. Q3. How can computational methods predict the reactivity and binding interactions of this compound in biological systems?
A3.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridinyl group may act as a hydrogen-bond acceptor .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Pyrazole and oxazole moieties often bind ATP pockets via π-π stacking .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify critical binding residues .
Q. Q4. How should researchers design experiments to resolve contradictory bioactivity data across different assays?
A4.
- Orthogonal validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to confirm target specificity .
- Dose-response curves : Use Hill slope analysis to distinguish between true activity and assay artifacts (e.g., aggregation-induced inhibition) .
- Metabolic stability testing : Incubate with liver microsomes to rule out false negatives due to rapid degradation .
Q. Q5. What strategies are effective for optimizing the compound’s solubility and bioavailability without altering its core pharmacophore?
A5.
- Prodrug derivatization : Introduce ester or phosphate groups at the carboxamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Lipinski rule compliance : Ensure logP ≤5 and molecular weight <500 Da via substituent modifications (e.g., replacing ethyl linker with shorter alkyl chains) .
Q. Q6. How can statistical experimental design (DoE) improve synthetic scalability and reproducibility?
A6.
- Factorial design : Vary temperature, solvent ratio, and catalyst loading to identify critical parameters. For example, a 2³ factorial design reduces required experiments by 50% while maximizing yield .
- Response surface methodology (RSM) : Optimize reaction time and reagent stoichiometry to achieve >90% yield .
- Robustness testing : Validate optimal conditions under ±10% variations in input parameters to ensure reproducibility .
Methodological Guidance for Data Analysis
Q. Q7. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for structural confirmation?
A7.
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). Discrepancies >0.3 ppm may indicate crystal packing effects .
- XRD refinement : Use SHELXL to resolve disorder in flexible regions (e.g., ethyl linker) .
- Dynamic NMR : Conduct variable-temperature experiments to detect conformational exchange broadening .
Q. Q8. What advanced techniques can elucidate the compound’s mechanism of action in complex biological matrices?
A8.
- Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein stability shifts post-treatment .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for LC-MS/MS identification .
- SPR biosensing : Quantify binding kinetics (ka/kd) in real-time to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
